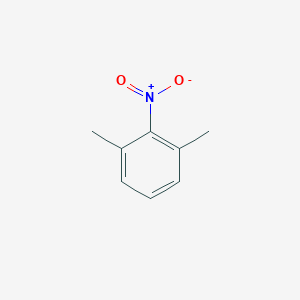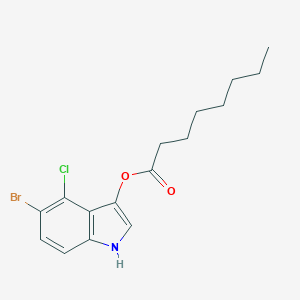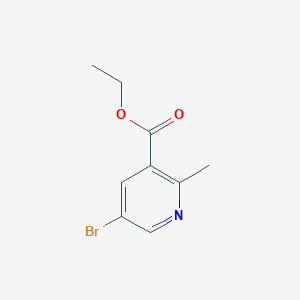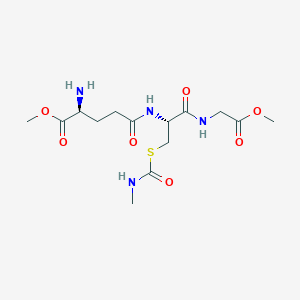
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, also known as GSH, is a tripeptide molecule consisting of glutathione, cysteine, and glycine. It is a crucial antioxidant that plays a significant role in various biological processes in the human body.
Wirkmechanismus
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester acts as an antioxidant by reacting with free radicals and reactive oxygen species to form less reactive molecules. It also plays a crucial role in the detoxification of xenobiotics, including drugs and environmental toxins, by conjugating with them to form water-soluble compounds that can be excreted from the body. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester regulates the activity of various enzymes and transcription factors, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been shown to have various biochemical and physiological effects, including the regulation of cellular redox balance, modulation of immune function, and protection against oxidative stress. It also plays a crucial role in the maintenance of cellular homeostasis and the regulation of cell death pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has several advantages for lab experiments, including its availability and ease of use. It can be easily synthesized in the lab and is commercially available. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester is stable and can be stored for long periods, making it ideal for use in experiments. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has some limitations, including its low solubility in water and its susceptibility to oxidation, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, including the development of new methods for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester synthesis, the identification of new targets for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester action, and the exploration of the role of Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester in various diseases. Additionally, the development of new Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester analogs and derivatives could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can be synthesized in the human body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase, which is then followed by the addition of glycine to form Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can also be synthesized in the lab by chemical methods using N-protected glutamic acid derivatives, cysteine derivatives, and glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been extensively studied for its role in various biological processes, including detoxification, redox homeostasis, and regulation of gene expression. It has been shown to play a crucial role in protecting cells from oxidative stress, which can lead to cell damage and death. Moreover, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
125974-22-3 |
|---|---|
Produktname |
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester |
Molekularformel |
C14H24N4O7S |
Molekulargewicht |
392.43 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C14H24N4O7S/c1-16-14(23)26-7-9(12(21)17-6-11(20)24-2)18-10(19)5-4-8(15)13(22)25-3/h8-9H,4-7,15H2,1-3H3,(H,16,23)(H,17,21)(H,18,19)/t8-,9-/m0/s1 |
InChI-Schlüssel |
CCCVQOYMPOKAPZ-IUCAKERBSA-N |
Isomerische SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Kanonische SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Andere CAS-Nummern |
125974-22-3 |
Sequenz |
XXG |
Synonyme |
S-(N-METHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



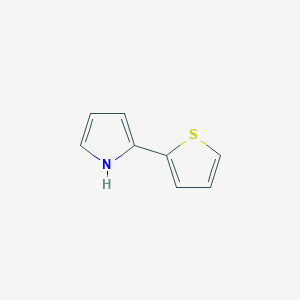
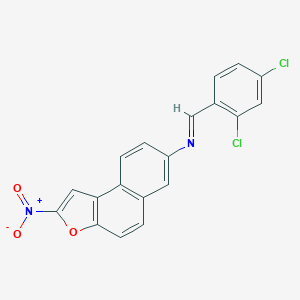
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
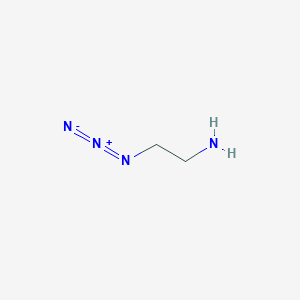

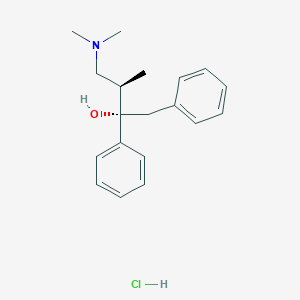
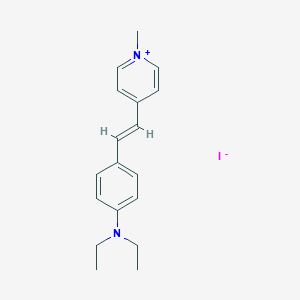
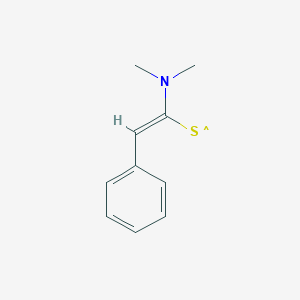

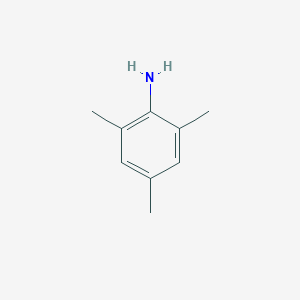
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
